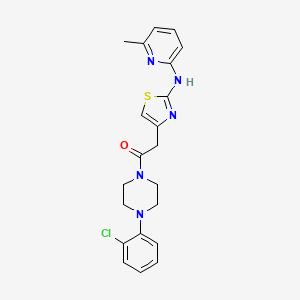

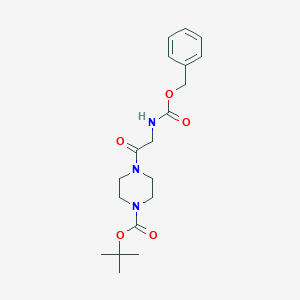

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

カタログ番号 B2510080

CAS番号:

353495-62-2

分子量: 377.441

InChIキー: BCJPGCMWBMOTGB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

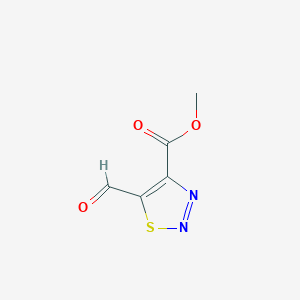

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, also known as Boc-Pip-Cbz, is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C19H27N3O5 and a molecular weight of 377.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is 1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) .Physical And Chemical Properties Analysis

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is a compound with a molecular weight of 377.44 . It should be stored at refrigerated temperatures .科学的研究の応用

Synthesis and Template Creation

- Synthesis of Spiro Compounds and Derivatives : A study by Xie et al. (2004) discusses a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, utilizing 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. This synthesis is significant for developing compounds targeting GPCR (G-Protein-Coupled Receptors) (Xie, Huang, Fang, & Zhu, 2004).

Combinatorial Chemistry

- Creation of New Scaffolds for Combinatorial Chemistry : In a 2010 study by Schramm et al., orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from similar piperazine structures, were prepared as new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Nanotechnology and Dendrimer Synthesis

- Development of Dendrimers for Nano-Aggregates : Sacalis et al. (2019) report on the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These compounds, related to 1-Boc-piperazine, were incorporated into dendrimers, demonstrating potential in nanotechnology and the formation of spherical nano-aggregates (Sacalis, Morar, Lameiras, et al., 2019).

Building Blocks in Natural Product Synthesis

- Synthesis of Nonproteinogenic Amino Acids : Papadaki et al. (2020) described an improved synthetic protocol for the synthesis of piperazic acids, which are valuable building blocks in the total synthesis of natural products. This synthesis involves a derivative of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine (Papadaki, Georgiadis, & Tsakos, 2020).

Chemical Synthesis and Characterization

- Synthesis of Chiral Amino Acid Derivatives : Zadeh et al. (2012) synthesized enantiopure N-(Cbz, Fmoc, Boc, or Ac)-1H-1,2,4-triazole and N-Cbz-1,2,4-triazine-derived α-amino acids, showcasing the versatility of piperazine derivatives in creating chiral amino acid structures (Zadeh, El-Gendy, Pop, & Katritzky, 2012).

Material Science and Engineering

- Development of Electrochromic Materials : Berns and Tieke (2015) investigated polyiminoarylenes with carbazole units and thermally cleavable t-butyloxycarbonyl (boc) groups, resembling the structure of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. These materials have applications in electrochromism, demonstrating the broader utility of piperazine derivatives in materials science (Berns & Tieke, 2015).

特性

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPGCMWBMOTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

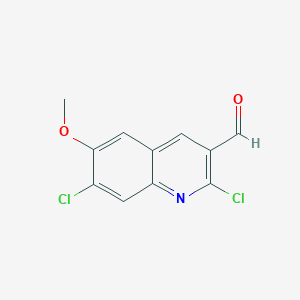

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

1225291-14-4

![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510005.png)

![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)